![molecular formula C13H12FNO2S B180938 N-benzyl-4-fluorobenzenesulfonamide CAS No. 727-36-6](/img/structure/B180938.png)
N-benzyl-4-fluorobenzenesulfonamide
Overview
Description
N-benzyl-4-fluorobenzenesulfonamide is a chemical compound with the molecular formula C13H12FNO2S . It is also known by other names such as benzenesulfonamide, 4-fluoro-N-(phenylmethyl)- .
Molecular Structure Analysis
The molecular weight of N-benzyl-4-fluorobenzenesulfonamide is 265.31 g/mol . The InChI string representation of its structure isInChI=1S/C13H12FNO2S/c14-12-6-8-13 (9-7-12)18 (16,17)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2
. Physical And Chemical Properties Analysis
N-benzyl-4-fluorobenzenesulfonamide has several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 54.6 Ų . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 265.05727796 g/mol . The compound is covalently bonded and its complexity is 339 .Scientific Research Applications
Enantioselective Fluorination
- Enantioselective Fluorination of 2-Oxindoles : N-fluorobenzenesulfonamide derivatives, including N-fluoro-4,4′-difluoro-benzenesulfonamide, have been used for the enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes. This process yields 3-fluoro-2-oxindoles with high yields and enantioselectivities, indicating its potential in asymmetric synthesis (Wang et al., 2014).
COX-2 Inhibition
- Selective Cyclooxygenase-2 Inhibitors : Certain benzenesulfonamide derivatives, specifically 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, show potent COX-2 inhibitory activity. Introduction of a fluorine atom at the ortho position to the sulfonamide group on the phenyl ring enhances COX-2 potency and selectivity (Hashimoto et al., 2002).
Fluorination Agents
- Novel Electrophilic Fluorinating Reagent : N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, an analogue of N-fluorobenzenesulfonmide, has been identified as a sterically demanding electrophilic fluorinating reagent. It enhances enantioselectivity in certain fluorination reactions (Yasui et al., 2011).
Molecular Structure Studies
- Structural Properties of Halogen Benzenesulfonamides : Extensive studies have been conducted on the structural properties of para-halogen benzenesulfonamides, including 4-fluorobenzenesulfonamide. Techniques like Hartree–Fock (HF) and density functional theory (DFT) were employed to understand their molecular structure, vibrational frequencies, and NMR chemical shifts (Karabacak et al., 2009).
Antimycobacterial Agents
- Thiol-Activated Sources of Sulfur Dioxide : Certain sulfonamides, such as N-Benzyl-2,4-dinitrobenzenesulfonamide, have been reported for their ability to inhibit Mycobacterium tuberculosis, showing higher potency than some clinical agents (Malwal et al., 2012).
Benzylic C-H Bonds Fluorination
- Photocatalytic Fluorination : N-fluorobenzenesulfonimide is used in strategies for direct fluorination of benzylic C-H bonds. This is significant in medicinal chemistry as it can attenuate drug metabolism at these sites (Nodwell et al., 2015).
Synthesis and Characterization
- Synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide : A method for synthesizing N-allyl-N-benzyl-4-methylbenzenesulfonamide has been developed, involving benzylation of sulfonamides and characterized by spectroscopic and crystallographic means (Stenfors & Ngassa, 2020).
C-H Cross Coupling
- Copper-Catalyzed C-H Fluorination/Functionalization : A method for site-selective transformation of benzylic C-H bonds into diverse functional groups using Cu-catalyzed C-H fluorination with N-fluorobenzenesulfonimide has been developed (Vasilopoulos et al., 2020).
Mechanism of Action
Target of Action
N-Benzyl-4-fluorobenzenesulfonamide is a fluorinated organic compound It’s known that fluorinated organic compounds are prominent in various areas of chemical sciences, particularly in pharmaceutical chemistry .
Mode of Action
It’s known that n-fluorobenzenesulfonimide, a related compound, is used for the direct fluorination and amination of (hetero)aromatic c–h bonds . This suggests that N-Benzyl-4-fluorobenzenesulfonamide may interact with its targets in a similar manner, leading to changes in the chemical structure of the target molecules.
Biochemical Pathways
The direct fluorination and amination of (hetero)aromatic c–h bonds, as seen with n-fluorobenzenesulfonimide, can lead to significant changes in the biochemical properties of the target molecules . These changes can potentially affect various biochemical pathways, leading to downstream effects.
Result of Action
The introduction of fluorine into organic molecules can significantly alter their chemical properties, potentially leading to changes in their biological activity .
Action Environment
Factors such as ph, temperature, and the presence of other chemical species can potentially influence the action of fluorinated organic compounds .
properties
IUPAC Name |
N-benzyl-4-fluorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJHIJIVPYDTOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356854 | |
Record name | N-benzyl-4-fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-fluorobenzenesulfonamide | |
CAS RN |
727-36-6 | |
Record name | N-benzyl-4-fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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